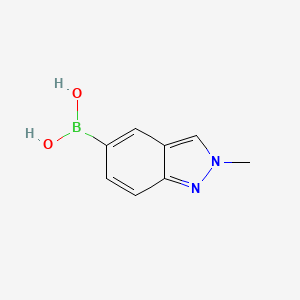

(2-methyl-2H-indazol-5-yl)boronic acid

説明

Systematic Nomenclature and Synonym Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name being (2-methyl-2H-indazol-5-yl)boronic acid. The compound registry number assigned by the Chemical Abstracts Service is 952319-71-0, which serves as a unique identifier in chemical databases and literature. The Molecular Design Limited number MFCD09870056 provides additional identification in chemical inventory systems.

Multiple synonymous names exist for this compound, reflecting variations in nomenclature conventions across different chemical databases and suppliers. These include 2-methylindazole-5-boronic acid, B-(2-methyl-2H-indazol-5-yl)boronic acid, and boronic acid, B-(2-methyl-2H-indazol-5-yl). The International Chemical Identifier key KVNWFZDGOYSXJG-UHFFFAOYSA-N provides a standardized representation for database searches and chemical informatics applications.

The PubChem compound identifier number 44119217 facilitates access to comprehensive chemical information in the National Center for Biotechnology Information databases. Alternative systematic names include (2-methylindazol-5-yl)boronic acid, emphasizing the positional isomerism within the indazole ring system. These nomenclature variations reflect the compound's recognition across different chemical nomenclature systems and commercial suppliers.

特性

IUPAC Name |

(2-methylindazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-11-5-6-4-7(9(12)13)2-3-8(6)10-11/h2-5,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNWFZDGOYSXJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CN(N=C2C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657108 | |

| Record name | (2-Methyl-2H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952319-71-0 | |

| Record name | B-(2-Methyl-2H-indazol-5-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952319-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methyl-2H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Halogenated Indazole Intermediate Preparation

- Starting from 2-nitrobenzaldehyde derivatives, 2-phenyl-2H-indazole cores can be synthesized via Cadogan cyclization of Schiff bases formed by condensation with aniline or substituted anilines.

- For 2-methyl substitution, alkylation strategies or direct use of 2-methyl anilines are employed.

- Halogenation at the 5-position (or equivalent) is achieved by bromination or iodination of the indazole ring, providing a suitable leaving group for subsequent borylation.

Palladium-Catalyzed Borylation (Suzuki-Miyaura Coupling)

- The halogenated indazole intermediate undergoes palladium-catalyzed borylation using boron reagents such as bis(pinacolato)diboron or boronic acid pinacol esters.

- Catalysts such as Pd(dba)2 with phosphine ligands (e.g., P(o-tol)3, Q-phos) are effective under conditions typically involving bases like potassium acetate or cesium carbonate, and solvents such as DMF or dioxane at elevated temperatures (80–100 °C).

- Microwave irradiation has been used to accelerate these coupling reactions, improving yields and reducing reaction times.

Post-Borylation Modifications

- The pinacol ester protecting groups can be hydrolyzed under acidic or basic conditions to yield the free boronic acid.

- Methylation at the 2-position can be introduced either before the borylation step or by direct alkylation of the indazole ring after borylation, depending on the substrate stability and reaction compatibility.

Detailed Research Findings and Reaction Conditions

Representative Synthetic Scheme Summary

- Step 1: Condensation of 2-nitrobenzaldehyde with 2-methyl aniline → Schiff base

- Step 2: Cadogan cyclization with triethyl phosphite → 2-methyl-2H-indazole

- Step 3: Selective bromination at 5-position → 5-bromo-2-methyl-2H-indazole

- Step 4: Pd-catalyzed borylation with bis(pinacolato)diboron → 5-(pinacolboronate)-2-methyl-2H-indazole

- Step 5: Hydrolysis of pinacol ester → this compound

Notes on Challenges and Optimization

- The presence of the methyl group at the 2-position can influence the regioselectivity and reactivity of halogenation and borylation steps; careful control of reaction conditions is required to avoid side reactions.

- Microwave-assisted Suzuki coupling has been demonstrated to improve reaction efficiency and yield, reducing reaction times from hours to minutes.

- Scale-up of these reactions may require optimization of catalyst loading and solvent systems to maintain yields as reported in larger batch syntheses.

化学反応の分析

(2-Methyl-2H-indazol-5-yl)boronic acid: undergoes various types of reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boronic alcohols or other reduced forms.

Substitution: The boronic acid group can participate in substitution reactions, often used in cross-coupling reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts, boronic acids, and halides or triflates.

Major Products Formed:

Boronic Esters: Formed through the reaction with alcohols or phenols.

Coupling Products: Resulting from cross-coupling reactions, such as biaryls or substituted aromatic compounds.

科学的研究の応用

Organic Synthesis

(2-methyl-2H-indazol-5-yl)boronic acid is primarily used as a building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds by coupling with aryl halides. |

| Nucleophilic Substitution | Can replace the boronic acid group with other functional groups. |

| Oxidation | Converts to phenolic compounds using oxidizing agents like HO. |

Medicinal Chemistry

The compound has shown potential in medicinal applications, particularly in cancer therapy. Several studies have reported that derivatives of indazole, including those containing this compound, exhibit significant anti-cancer activity.

Case Study: Indazole Derivatives

A study evaluated a series of indazole derivatives for their anti-cancer properties, with one specific derivative (referred to as 2f ) demonstrating potent growth inhibition against various cancer cell lines (IC = 0.23–1.15 μM). The mechanism involved apoptosis induction through mitochondrial pathways and modulation of apoptotic proteins such as caspase-3 and Bcl-2 .

Biological Applications

In biological research, this compound is utilized for studying enzyme inhibition and protein interactions. Its ability to form stable complexes with biomolecules makes it valuable for biochemical assays and drug development.

| Application Area | Specific Uses |

|---|---|

| Protein Biology | Used in Western blotting and protein purification. |

| Drug Development | Investigated for developing boron-containing therapeutics. |

Material Science Applications

The compound is also explored in material science for its role in developing advanced materials and polymers due to its unique chemical properties that allow for functionalization and modification.

作用機序

The mechanism by which (2-methyl-2H-indazol-5-yl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of catalysts.

類似化合物との比較

Structural Analogues

The compound belongs to a class of heterocyclic boronic acids. Key structural analogues include:

| Compound Name | CAS Number | Molecular Weight | Similarity Score | Key Features |

|---|---|---|---|---|

| (5-Methyl-1H-indazol-6-yl)boronic acid | 1310383-42-6 | 176.98 | 0.96 | Methyl at C6; free NH in indazole |

| (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)boronic acid | 1562245-02-6 | 260.09 | 0.99 | THP-protected indazole; enhanced stability |

| (4-Methyl-1H-indazol-5-yl)boronic acid | 1245816-09-4 | 176.98 | 0.87 | Methyl at C4; altered steric/electronic profile |

Key Insights :

- The position of the methyl group (C2 vs. C4/C6) significantly impacts steric hindrance and electronic properties. For example, the C2-methyl in (2-methyl-2H-indazol-5-yl)boronic acid may reduce reactivity in cross-coupling compared to C4/C6-methyl analogues due to proximity to the boronic acid group .

- Protection of the indazole NH (e.g., THP group in CAS 1562245-02-6) enhances stability but may reduce solubility in aqueous media .

Reactivity and Physicochemical Properties

- pKa and Binding Affinity: Boronic acids exhibit pH-dependent reactivity. Indazole-derived boronic acids likely have lower pKa (~7–8) due to electron-withdrawing effects of the aromatic ring, enhancing their suitability for biological applications .

- Suzuki-Miyaura Coupling Efficiency : The compound’s reactivity in cross-coupling is comparable to aryl boronic acids (e.g., phenylboronic acid) but may be slower than electron-deficient derivatives (e.g., 4-nitrophenylboronic acid) due to the electron-donating methyl group .

生物活性

(2-methyl-2H-indazol-5-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in cancer therapy and enzyme inhibition. This compound is part of a broader class of indazole derivatives, which are known for their diverse pharmacological properties.

- Chemical Formula : CHBNO

- CAS Number : 44119217

- Molecular Weight : 165.98 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. Its mechanism includes:

- Inhibition of Enzymes : Boronic acids can form reversible covalent bonds with serine and cysteine residues in enzymes, leading to inhibition of their activity .

- Apoptosis Induction : Studies indicate that indazole derivatives can induce apoptosis in cancer cells through pathways involving mitochondrial membrane potential changes and reactive oxygen species (ROS) generation .

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. It has been evaluated in various cancer cell lines, demonstrating:

- Cytotoxicity : The compound showed a high cytotoxic effect on cancer cell lines such as MCF-7 with an IC value of 18.76 ± 0.62 µg/mL, indicating its potential as an anticancer agent .

- Mechanisms of Action : The induction of apoptosis was confirmed through flow cytometric assays and Western blot analyses showing increased levels of pro-apoptotic proteins (Bax and cleaved caspase-3) and decreased levels of anti-apoptotic proteins (Bcl-2) .

Enzyme Inhibition

This compound has also been noted for its enzyme inhibition capabilities:

- Acetylcholinesterase Inhibition : Moderate inhibition was observed with an IC value of 115.63 ± 1.16 µg/mL.

- Butyrylcholinesterase Inhibition : A stronger inhibitory effect was noted with an IC value of 3.12 ± 0.04 µg/mL, suggesting potential applications in neurodegenerative diseases .

Antioxidant and Antibacterial Activities

The compound exhibits antioxidant properties, which contribute to its overall therapeutic profile:

- Antioxidant Activity : Evaluated using various assays (ABTS, DPPH), the compound demonstrated strong free radical scavenging abilities, with IC values around 0.11 ± 0.01 µg/mL for ABTS .

- Antibacterial Activity : Effective against Escherichia coli at a concentration of 6.50 mg/mL, highlighting its potential as an antibacterial agent .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of indazole derivatives, including this compound:

Q & A

Basic Research Questions

Q. How can the purity of (2-methyl-2H-indazol-5-yl)boronic acid be assessed, and what analytical methods are recommended for detecting trace impurities?

- Methodological Answer : High-sensitivity LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is recommended for quantifying boronic acid impurities at sub-ppm levels. Derivatization-free protocols reduce sample preparation time and improve throughput. Validation parameters (linearity, LOQ, specificity) should follow ICH guidelines . For routine analysis, HPLC with MaxPeak™ Premier columns minimizes surface-analyte interactions, enabling efficient separation of boronic acids .

Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions involving this boronic acid?

- Methodological Answer : Use palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) in anhydrous solvents like THF or dioxane. Potassium carbonate or sodium hydroxide as a base enhances coupling efficiency. Reaction temperatures between 60–80°C under inert atmospheres (N₂/Ar) are typical. Monitor reaction progress via TLC or HPLC to optimize yield .

Q. How does the electronic environment of the indazole ring influence the reactivity of the boronic acid group?

- Methodological Answer : The 2-methyl group on the indazole ring increases steric hindrance, potentially slowing transmetalation in cross-coupling reactions. However, the electron-withdrawing nature of the indazole moiety enhances boron's electrophilicity, improving diol-binding affinity in sensor applications. Comparative studies with phenylboronic acid analogs can clarify electronic effects .

Advanced Research Questions

Q. What strategies mitigate boroxine formation during mass spectrometric analysis of this compound?

- Methodological Answer : Derivatize the boronic acid with pinacol or 2,5-dihydroxybenzoic acid (DHB) to form stable boronic esters, preventing trimerization. MALDI-MS with DHB as an in situ matrix/derivatizing agent enables efficient sequencing of boronic acid-containing peptides .

Q. How can crystallographic data resolve structural ambiguities in metal-boronate complexes formed by this compound?

- Methodological Answer : Use SHELX software (e.g., SHELXL) for small-molecule refinement. Collect high-resolution X-ray diffraction data and validate anisotropic displacement parameters with WinGX/ORTEP. Hydrogen-bonding networks involving the boronic acid group should be analyzed to confirm binding modes .

Q. What kinetic parameters govern the binding of this boronic acid to diols in physiological conditions?

- Methodological Answer : Stopped-flow fluorescence assays at pH 7.4 reveal binding kinetics (kon and koff). For example, kon values for fructose binding are typically higher than glucose due to favorable 1,2-diol geometry. Fluorescence lifetime measurements can corroborate binding dynamics .

Q. How do non-specific interactions affect glycoprotein binding studies using this boronic acid?

- Methodological Answer : Surface plasmon resonance (SPR) with AECPBA-functionalized surfaces shows that secondary interactions (e.g., hydrophobic or ionic) can reduce selectivity. Buffer optimization (e.g., high-salt or competitive eluents like sorbitol) minimizes non-specific binding .

Q. What computational approaches predict mutagenic risks of boronic acid impurities in drug development?

- Methodological Answer : Perform in silico structure-activity relationship (SAR) analysis using tools like Derek Nexus or Leadscope. Validate predictions with Ames tests or LC-MS/MS impurity profiling at <1 ppm thresholds .

Key Recommendations

- Synthetic Optimization : Prioritize Pd(dppf)Cl₂ for high-yield cross-coupling .

- Analytical Rigor : Combine LC-MS/MS with MALDI-MS for comprehensive impurity and structural analysis .

- Biological Applications : Explore proteasome inhibition mechanisms akin to bortezomib, leveraging the indazole scaffold's bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。